MFCD06009476
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Overview
Description
The compound “MFCD06009476” is a chemical entity with unique properties and applications It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD06009476 involves specific reaction conditions and reagents. The detailed synthetic routes are often proprietary and may vary depending on the desired purity and yield. Common methods include the use of specific catalysts and solvents under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure consistency and efficiency. These methods may include continuous flow reactors and advanced purification techniques to achieve high-quality products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: MFCD06009476 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions that promote the desired transformation .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway and conditions. These products are often characterized by advanced analytical techniques to ensure their purity and structure .
Scientific Research Applications
MFCD06009476 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may serve as a probe or marker in biochemical assays. In medicine, it could be explored for its potential therapeutic effects. Industrially, it is utilized in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of MFCD06009476 involves its interaction with specific molecular targets and pathways. These interactions lead to various biochemical and physiological effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to MFCD06009476 include those with analogous structures and reactivity. These compounds may share certain properties but differ in specific aspects that make this compound unique .
Highlighting Uniqueness: this compound stands out due to its specific molecular structure and reactivity, which confer unique properties and applications. Its distinct characteristics make it a valuable compound in various scientific and industrial fields .
Conclusion
This compound is a compound with significant scientific and industrial relevance. Its unique properties, preparation methods, chemical reactions, and applications make it a subject of ongoing research and interest. Understanding its mechanism of action and comparing it with similar compounds further highlights its potential and uniqueness in various domains.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-(2-phenylethylsulfanyl)-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4S/c17-14-9-5-4-8-13(14)15-19-20-16(21(15)18)22-11-10-12-6-2-1-3-7-12/h1-9H,10-11,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGJGMRCMRGDTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NN=C(N2N)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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